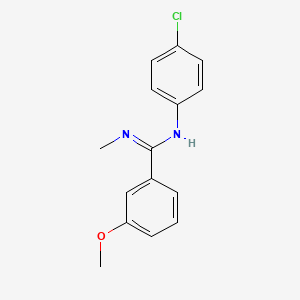

N-(4-chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide

描述

N-(4-chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide is a substituted carboximidamide characterized by a benzenering bearing a methoxy group at position 3, an N-methyl substituent, and a 4-chlorophenyl moiety. Carboximidamides are nitrogen-containing derivatives of carboxylic acids, where the hydroxyl group is replaced by an amidine group (-NH-C=N-). For example, carboximidamide derivatives are often explored for their bioactivity, such as enzyme inhibition or antioxidant properties .

属性

IUPAC Name |

N-(4-chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c1-17-15(11-4-3-5-14(10-11)19-2)18-13-8-6-12(16)7-9-13/h3-10H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHHIMJNZMMILP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC(=CC=C1)OC)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-methoxy-N’-methylbenzenecarboximidamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, 3-methoxybenzaldehyde, and methylamine.

Formation of Intermediate: The initial step involves the condensation of 4-chloroaniline with 3-methoxybenzaldehyde under acidic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

Amidation: The final step involves the reaction of the amine with methyl isocyanate to form N-(4-chlorophenyl)-3-methoxy-N’-methylbenzenecarboximidamide.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-3-methoxy-N’-methylbenzenecarboximidamide may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.

化学反应分析

Types of Reactions

N-(4-chlorophenyl)-3-methoxy-N’-methylbenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

科学研究应用

N-(4-chlorophenyl)-3-methoxy-N’-methylbenzenecarboximidamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of N-(4-chlorophenyl)-3-methoxy-N’-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against HBV is attributed to its ability to increase intracellular levels of APOBEC3G, a protein that inhibits viral replication . The compound may also interact with other cellular targets, leading to its observed biological effects.

相似化合物的比较

3-[[(4-Chlorophenyl)sulfonyl]methyl]-N-hydroxybenzenecarboximidamide (CAS: 583059-52-3)

This compound shares the benzenecarboximidamide core but differs in substituents:

Comparison :

Chlorophenyl-Containing Hydroxamic Acids

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) share the 4-chlorophenyl group but feature hydroxamic acid (-CONHOH) moieties instead of carboximidamide groups.

Key Differences :

- Reactivity : Hydroxamic acids are potent metal chelators and radical scavengers, often used as antioxidants or enzyme inhibitors (e.g., histone deacetylases) .

- Physical Properties : Lower molecular weights (e.g., compound 6: C₁₀H₁₁ClN₂O₂; MW: 226.66 g/mol) compared to carboximidamides.

- Applications : Demonstrated radical scavenging activity in DPPH assays, with IC₅₀ values comparable to BHA (butylated hydroxyanisole) .

Chlorophenyl Derivatives in Polymer Chemistry

3-Chloro-N-phenyl-phthalimide (Fig. 1, ) is a monomer for polyimide synthesis. While structurally distinct (phthalimide vs. carboximidamide), it highlights the role of chlorophenyl groups in enhancing thermal stability and solubility in polymer precursors.

Comparison :

- Functional Group Impact : Phthalimides undergo polycondensation to form heat-resistant polymers, whereas carboximidamides may offer tunable electronic properties due to their amidine group.

- Purity Requirements : High-purity 3-chloro-N-phenyl-phthalimide is critical for polymer synthesis, suggesting similar quality control needs for carboximidamides in industrial applications .

Benzothiazole-Based Chlorophenyl Acetamides

The patent compound N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP 3 348 550A1) incorporates a benzothiazole ring and acetamide linker.

Comparison :

Data Tables

Table 1: Comparison of Carboximidamide Derivatives

Table 2: Hydroxamic Acids vs. Carboximidamides

生物活性

N-(4-chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural features, which include:

- Chemical Formula: CHClNO

- Molecular Weight: 303.77 g/mol

Research indicates that this compound may exert its biological effects through the inhibition of key signaling pathways involved in inflammation and cancer progression. Specifically, it has been linked to the modulation of:

- Cytokine Production: Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Oxidative Stress: Reduction in the production of reactive oxygen species (ROS) and nitric oxide (NO) in activated macrophages.

Anti-Inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, it has been shown to inhibit the expression of COX-2, a key enzyme in the inflammatory pathway.

| Activity | IC (µM) | Reference |

|---|---|---|

| COX-1 Inhibition | 86.52 | |

| COX-2 Inhibition | 0.54 | |

| TNF-α Production | Reduced by 50% | |

| IL-6 Production | Reduced by 40% |

Anticancer Potential

In addition to its anti-inflammatory properties, this compound has shown promise in cancer research. It has been observed to inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis.

| Cancer Cell Line | Inhibition (%) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 65% | |

| A549 (Lung Cancer) | 70% | |

| HeLa (Cervical Cancer) | 60% |

Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory properties.

Study 2: Anticancer Efficacy

Another investigation focused on the compound's anticancer potential against various tumor types. The study reported that treatment with this compound resulted in decreased tumor size and increased survival rates in treated mice compared to untreated controls.

常见问题

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide, and how are coupling reagents optimized?

The compound is typically synthesized via carbodiimide-mediated coupling. A common method involves reacting a carboxylic acid derivative (e.g., 3-methoxybenzoic acid) with 4-chloroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds at low temperatures (−50°C) to minimize side reactions . Optimization includes stoichiometric control (e.g., 1.1 eq. DCC) and solvent selection (e.g., DMF), followed by purification via recrystallization in ethanol .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Structural confirmation requires a combination of:

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

Fluorescence intensity is maximized in polar aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is critical: at pH 5, the compound exhibits peak fluorescence (λex 340 nm, λem 380 nm), likely due to protonation/deprotonation equilibria stabilizing the excited state. Deviations from pH 5 reduce intensity via charge-transfer quenching .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural characterization?

Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

Q. What experimental design principles apply to optimizing reaction yields in large-scale synthesis?

Key factors include:

Q. How can fluorescence binding constants be accurately determined for this compound?

Use the Stern-Volmer equation to quantify binding with metal ions (e.g., Pb²⁺):

where and are fluorescence intensities in the absence/presence of quencher (Q). Plotting vs. [Q] yields . Validate with Job’s plot for stoichiometry .

Q. What methodologies are recommended for assessing potential bioactivity (e.g., antiviral or anticancer effects)?

- In vitro assays : Measure IC50 values against target cells (e.g., HBV replication in HepG2.2.15 cells) using qPCR for viral DNA quantification.

- Mechanistic studies : Evaluate upregulation of host antiviral factors (e.g., APOBEC3G) via Western blot .

- Toxicity profiling : Determine LD50 in murine models and pharmacokinetics (AUC, Cmax) .

Q. How can computational tools (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Target selection : Prioritize proteins with structural homology to known carboximidamide-binding sites (e.g., kinases, viral polymerases).

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding.

- Validation : Compare predicted binding energies with experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。